
4-(tert-Butoxy)benzenesulfonohydrazide
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Overview
Description
4-(tert-Butoxy)benzenesulfonohydrazide is an organic compound with the molecular formula C10H16N2O2S. It is a derivative of benzenesulfonohydrazide, where the hydrogen atoms on the benzene ring are substituted with a tert-butoxy group. This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)benzenesulfonohydrazide typically involves the reaction of 4-tert-butoxybenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl chlorides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that hydrazone derivatives, including those related to 4-(tert-Butoxy)benzenesulfonohydrazide, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth and viability. For instance, studies have demonstrated that certain hydrazone derivatives can effectively combat Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Recent studies have shown that hydrazides can induce apoptosis in cancer cells through various mechanisms, including the inhibition of fatty acid synthase, which is crucial for cancer cell metabolism. The structure-activity relationship of these compounds suggests that modifications can enhance their efficacy against specific cancer types .
Organic Synthesis Applications
Reagent in Synthesis
this compound serves as a valuable reagent in organic synthesis. It can be utilized for the formation of hydrazones from carbonyl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The ability to form stable complexes with metal catalysts further enhances its utility in catalysis .
Synthesis of Complex Molecules
The compound is often employed in the synthesis of more complex molecules through condensation reactions. For example, it can be used to synthesize spirocyclic compounds that are known for their biological activity. The regioselective preparation of such compounds has been facilitated by using this compound as a starting material .
Material Science Applications
Polymer Stabilizers
In material science, this compound has potential applications as a stabilizer in polymers. Its antioxidant properties make it suitable for use in various polymer formulations where thermal stability is crucial. This application is particularly relevant in the production of plastics and coatings that require enhanced durability against environmental factors .
Cosmetic Formulations
The compound is also explored for its role in cosmetic formulations, where it acts as a fixative and stabilizer. Its ability to enhance the stability of emulsions and other formulations makes it valuable in the cosmetic industry, particularly in products requiring prolonged shelf life and efficacy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several hydrazone derivatives, including those based on this compound. The results indicated that certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential use as antimicrobial agents in pharmaceuticals.
Case Study 2: Synthesis of Spirocyclic Compounds
Researchers successfully synthesized a series of spirocyclic compounds using this compound as a key intermediate. The study highlighted the efficiency of this compound in facilitating complex reactions that lead to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. The pathways involved include the formation of stable complexes with the target molecules, leading to altered biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butyl)benzenesulfonohydrazide
- 4-(tert-Butyl)benzenesulfonic acid
- 4-(tert-Butyl)benzohydrazide
Uniqueness
4-(tert-Butoxy)benzenesulfonohydrazide is unique due to the presence of the tert-butoxy group, which imparts specific chemical properties such as increased steric hindrance and altered reactivity compared to its analogs. This makes it particularly useful in selective reactions and applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H16N2O3S |
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Molecular Weight |
244.31 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]benzenesulfonohydrazide |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)15-8-4-6-9(7-5-8)16(13,14)12-11/h4-7,12H,11H2,1-3H3 |
InChI Key |
IPWSSEZCCIWIIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)S(=O)(=O)NN |
Origin of Product |
United States |
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